molecular formula C8H13NO4 B14244374 Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate CAS No. 387845-35-4

Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate

Katalognummer: B14244374
CAS-Nummer: 387845-35-4
Molekulargewicht: 187.19 g/mol
InChI-Schlüssel: MQHFERBJKZZOIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate is a chemical compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . It is known for its unique cyclopropane ring structure, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate typically involves the reaction of cyclopropane carboxylic acid with 2-methoxy-2-oxoethylamine under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound’s cyclopropane ring can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

387845-35-4

Molekularformel

C8H13NO4

Molekulargewicht

187.19 g/mol

IUPAC-Name

methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate

InChI

InChI=1S/C8H13NO4/c1-12-6(10)5-9-8(3-4-8)7(11)13-2/h9H,3-5H2,1-2H3

InChI-Schlüssel

MQHFERBJKZZOIR-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CNC1(CC1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.